Thermochemical Differentiation: Benzoylacetonitrile vs. Isomeric 3-Acetylbenzonitrile
Benzoylacetonitrile and 3-acetylbenzonitrile are constitutional isomers sharing the same molecular formula (C₉H₇NO) yet differing in the spatial arrangement of functional groups. In a direct head-to-head experimental study, their standard molar enthalpies of formation in the gaseous phase at T = 298.15 K were determined by static bomb combustion calorimetry and Calvet microcalorimetry, establishing that benzoylacetonitrile is significantly less stable than its isomer in the gas phase, which directly impacts its reactivity and handling considerations [1].
| Evidence Dimension | Standard molar enthalpy of formation in gaseous phase (ΔfH°gas) |
|---|---|
| Target Compound Data | 74.8 ± 2.5 kJ·mol⁻¹ |
| Comparator Or Baseline | 3-Acetylbenzonitrile: 52.4 ± 2.1 kJ·mol⁻¹ |
| Quantified Difference | +22.4 kJ·mol⁻¹ (approximately 43% higher than the isomer) |
| Conditions | T = 298.15 K, p° = 0.1 MPa; static bomb combustion calorimetry in oxygen; sublimation enthalpies via Calvet microcalorimetry |
Why This Matters
This substantial energetic difference indicates that benzoylacetonitrile possesses distinct thermodynamic properties compared to its constitutional isomer, affecting its behavior in high-temperature reactions, storage stability assessments, and computational modeling workflows where accurate enthalpy values are required.
- [1] Amaral, L.M.P.F.; Szterner, P.; Morais, V.M.F.; Ribeiro da Silva, M.A.V. Thermochemical study of the isomeric compounds: 3-acetylbenzonitrile and benzoylacetonitrile. The Journal of Chemical Thermodynamics 2015, 91, 194-203. DOI: 10.1016/j.jct.2015.08.008 View Source
